Methyl 3-formylpicolinate
Description
Properties
IUPAC Name |
methyl 3-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXKRBGWRMVIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446739 | |
| Record name | Methyl 3-formylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133155-82-5 | |
| Record name | 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133155-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 3-formylpicolinate typically involves the reaction of methyl 2-picolinate with formaldehyde in the presence of a base . The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylpicolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-formylpicolinate is primarily recognized for its role as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in various therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that MFPC derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from MFPC have been tested against various bacterial strains, showing efficacy comparable to established antibiotics.
- Anti-inflammatory Properties : Research indicates that MFPC can be modified to produce anti-inflammatory agents. These derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, presenting a promising avenue for the development of new anti-inflammatory drugs.
- Anticancer Potential : Some derivatives of MFPC have been investigated for their anticancer properties. In vitro studies revealed that specific modifications to the MFPC structure enhance cytotoxicity against cancer cell lines, suggesting potential for future cancer therapies.
Organic Synthesis
MFPC serves as a versatile building block in organic synthesis due to its functional groups that allow for various chemical transformations:
- Synthesis of Heterocycles : MFPC can be used to synthesize a variety of heterocyclic compounds, which are essential in drug discovery. The pyridine ring present in MFPC facilitates reactions leading to the formation of complex heterocycles.
- Chiral Synthesis : The compound has been utilized in asymmetric synthesis processes, contributing to the development of chiral drugs. Its ability to participate in enantioselective reactions makes it valuable in producing enantiomerically pure compounds.
Agricultural Chemistry
In agriculture, MFPC and its derivatives are explored for their potential as agrochemicals:
- Pesticide Development : Research has indicated that certain derivatives of MFPC possess insecticidal properties. These compounds are being investigated as potential alternatives to conventional pesticides, aiming to reduce environmental impact while maintaining efficacy.
- Plant Growth Regulators : Some studies suggest that MFPC can influence plant growth and development. Its application as a growth regulator could enhance crop yields and improve resistance to environmental stressors.
Case Studies and Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 3-formylpicolinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: this compound’s formyl group is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde position for nucleophilic attacks. In contrast, analogues like methyl 3-amino-6-methoxypicolinate feature electron-donating groups (amino, methoxy), which increase solubility and stability in polar solvents .
- Halogen Substitutions : Brominated derivatives (e.g., methyl 3-bromo-5-(trifluoromethyl)picolinate) are pivotal in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the C–Br bond. The trifluoromethyl group further enhances metabolic stability in drug candidates .
Biological Activity
Methyl 3-formylpicolinate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
This compound (CAS Number: 133155-82-5) is an aromatic compound with a picolinate structure that serves as a versatile intermediate in organic synthesis. It is primarily synthesized through the formylation of methyl picolinate, often utilizing various reagents to achieve high yields and purity. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in drug development and materials science.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies comparing various derivatives, compounds similar to this compound have shown effectiveness against a range of pathogens, including bacteria such as Helicobacter pylori. These compounds have been tested for their ability to inhibit bacterial growth, showcasing significant potential as antimicrobial agents .
Cytotoxicity and Anti-Cancer Properties
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in specific tumor cells, suggesting a mechanism that may involve the disruption of cellular signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the picolinate moiety can enhance or reduce cytotoxicity, underlining the importance of chemical structure in determining biological activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as urease, which is crucial for the survival of certain pathogens. Urease inhibitors derived from this compound have shown promise in treating infections caused by H. pylori, as they can disrupt the enzyme's function and thus impair bacterial growth .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Metal Ion Coordination : The picolinate moiety allows for coordination with metal ions, which can enhance the bioactivity of the compound. This property is particularly relevant in designing metal-based therapeutics .
- Apoptosis Induction : The compound may activate apoptotic pathways within cancer cells, leading to programmed cell death. This effect is likely mediated through oxidative stress mechanisms or interference with cell cycle regulation .
- Antimicrobial Mechanisms : The inhibition of essential bacterial enzymes disrupts metabolic processes, leading to reduced viability of pathogenic organisms .
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated several derivatives against H. pylori, revealing that certain modifications significantly enhanced antibacterial activity compared to standard treatments like metronidazole .
- Cytotoxicity Assessment : In a series of assays against human tumor cell lines, this compound exhibited selective cytotoxicity, with IC50 values indicating potency comparable to known chemotherapeutic agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-formylpicolinate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is typically synthesized via formylation of methyl picolinate derivatives. Common methods include Vilsmeier-Haack formylation using POCl₃ and DMF, or directed ortho-metalation followed by formylation. To ensure reproducibility, reaction parameters (temperature, stoichiometry, solvent purity) must be rigorously controlled. Characterization via ¹H/¹³C NMR and HPLC is essential to confirm product identity and purity. For novel synthetic pathways, detailed protocols (e.g., inert atmosphere requirements, purification steps) should align with guidelines for reporting experimental procedures .
Q. How should researchers characterize this compound to ensure structural fidelity and purity in academic studies?
- Methodological Answer : Structural confirmation requires spectroscopic data (¹H/¹³C NMR, IR) and chromatographic analysis (HPLC, GC-MS). For purity, report melting points, elemental analysis, or quantitative NMR. New compounds must include full spectral datasets in supplementary materials, while known compounds require cross-referencing with literature values. Adhere to journal standards for data precision (e.g., reporting significant figures based on instrument resolution) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood due to potential irritancy. Follow SDS guidelines for storage (cool, dry conditions) and disposal. Document hazard mitigation strategies (e.g., spill containment) in experimental sections. Reference safety frameworks from analogous picolinate derivatives, as direct SDS data may be limited .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to elucidate this compound’s reactivity or bioactivity?
- Methodological Answer : Pair DFT calculations (e.g., Gaussian, ORCA) with experimental kinetic studies to explore formyl group reactivity. For bioactivity, use molecular docking (AutoDock, Schrödinger) to predict binding affinities against target proteins, followed by in vitro validation. Ensure computational parameters (basis sets, solvation models) are justified and aligned with published benchmarks .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts or retention times may arise from solvent effects, impurities, or instrumentation variability. Conduct comparative studies under standardized conditions (e.g., same solvent, internal reference). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate findings with independent labs and cite prior work transparently .
Q. How can researchers design experiments to probe the role of this compound in catalytic cycles or multicomponent reactions?
- Methodological Answer : Employ kinetic profiling (e.g., in situ IR, LC-MS) to identify intermediates. Use isotopic labeling (e.g., ¹³C-formyl) to trace reaction pathways. For catalytic applications, vary ligand ratios and monitor turnover frequencies. Report statistical validation (e.g., triplicate runs, error margins) to support mechanistic claims .
Q. What interdisciplinary approaches (e.g., bioorthogonal chemistry, materials science) leverage this compound’s unique properties?
- Methodological Answer : The formyl group enables Schiff base formation for bioconjugation or polymer crosslinking. In materials science, explore its use in metal-organic frameworks (MOFs) via coordination studies. For biological applications, design click chemistry probes and validate specificity via fluorescence quenching or pull-down assays. Integrate data across disciplines using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Methodological Frameworks for Study Design
- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on this compound’s antifungal activity should justify novelty against existing pyridine-based antifungals and address ethical data reporting .
- Contradiction Analysis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables in conflicting studies. If two papers report divergent yields for the same reaction, compare solvents, catalysts, or analytical methods as "interventions" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
